4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol 4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 899973-47-8
VCID: VC4907877
InChI: InChI=1S/C20H15ClN2O3/c21-12-7-8-17(24)14(10-12)15-11-16-13-4-1-2-5-18(13)26-20(23(16)22-15)19-6-3-9-25-19/h1-10,16,20,24H,11H2
SMILES: C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5
Molecular Formula: C20H15ClN2O3
Molecular Weight: 366.8

4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

CAS No.: 899973-47-8

Cat. No.: VC4907877

Molecular Formula: C20H15ClN2O3

Molecular Weight: 366.8

* For research use only. Not for human or veterinary use.

4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol - 899973-47-8

Specification

CAS No. 899973-47-8
Molecular Formula C20H15ClN2O3
Molecular Weight 366.8
IUPAC Name 4-chloro-2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Standard InChI InChI=1S/C20H15ClN2O3/c21-12-7-8-17(24)14(10-12)15-11-16-13-4-1-2-5-18(13)26-20(23(16)22-15)19-6-3-9-25-19/h1-10,16,20,24H,11H2
Standard InChI Key VRJGVANABHFNMB-UHFFFAOYSA-N
SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5

Introduction

Structural Characterization and Molecular Properties

The target compound belongs to the benzo[e]pyrazolo[1,5-c] oxazine family, characterized by a fused tricyclic system comprising a benzene ring, pyrazole, and oxazine moieties. Key structural features include:

  • A chlorine substituent at the 4-position of the phenolic ring.

  • A furan-2-yl group attached to the 5-position of the pyrazolo-oxazine core.

  • A phenolic hydroxyl group at the 2-position of the benzene ring.

Spectroscopic and Stereochemical Considerations

The presence of multiple heteroatoms (N, O) and aromatic systems implies distinct spectroscopic signatures:

  • NMR: Expected splitting patterns for protons on the pyrazole (δ 6.5–8.5 ppm) and furan (δ 6.0–7.5 ppm) rings.

  • IR: Stretching vibrations for hydroxyl (~3200 cm1^{-1}), C-Cl (~750 cm1^{-1}), and furan C-O-C (~1250 cm1^{-1}) groups.

  • Chirality: The fused oxazine ring may introduce stereogenic centers, necessitating chiral resolution techniques for enantiopure synthesis .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of benzo[e]pyrazolo[1,5-c] oxazine derivatives typically involves condensation-cyclization strategies. For the target compound, plausible retrosynthetic disconnections include:

  • Formation of the pyrazole ring via [3+2] cycloaddition between a nitrile imine and an alkyne.

  • Oxazine ring closure through nucleophilic attack of an oxygen atom on an electrophilic carbon.

Stepwise Synthesis Protocol

Building on methods for related compounds , a hypothetical synthesis involves:

StepReactionConditionsIntermediate
1Condensation of 4-chloro-2-hydroxybenzaldehyde with hydrazineEthanol, refluxHydrazone derivative
2Cyclization with furan-2-carbonyl chlorideDCM, base (e.g., Et3_3N)Pyrazole-oxazine precursor
3Friedel-Crafts alkylation to form the oxazine ringAlCl3_3, 80°CTricyclic core structure
4Demethylation (if protected)BBr3_3, CH2_2Cl2_2Final phenolic product

Key Challenges:

  • Regioselectivity: Ensuring proper orientation during cyclization to avoid isomeric byproducts .

  • Stability: The phenolic hydroxyl group may require protection (e.g., as a methyl ether) during harsh reaction conditions.

Biological Activities and Mechanistic Insights

Hypothesized Pharmacological Targets

While direct data on the target compound is scarce, structurally related benzo[e]pyrazolo[1,5-c][1, oxazines exhibit:

  • PDE4 Inhibition: Carboxamide derivatives (e.g., CA3015166A1) show nanomolar affinity for phosphodiesterase 4B (PDE4B), a target for inflammatory diseases .

  • Anticancer Potential: Pyrazole-oxazine hybrids demonstrate pro-apoptotic effects in vitro via caspase-3 activation.

Structure-Activity Relationships (SAR)

  • Furan Substituent: The electron-rich furan ring may enhance π-π stacking with aromatic residues in enzyme binding pockets .

  • Chlorine Position: Para-substituted chlorophenols often improve metabolic stability compared to ortho/meta analogs.

  • Hydroxyl Group: The phenolic -OH could engage in hydrogen bonding with target proteins, critical for inhibitory activity .

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure material .

  • In Vitro Screening: Evaluate PDE4 inhibition, kinase activity, and cytotoxicity profiles using high-throughput assays.

  • ADMET Profiling: Assess solubility, plasma protein binding, and hepatic microsomal stability to guide lead optimization.

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